2-Amino-1-(4-phenylphenyl)ethan-1-ol
Description
2-Amino-1-(4-phenylphenyl)ethan-1-ol is a secondary amino alcohol characterized by a biphenyl core (4-phenylphenyl group) substituted with an ethanolamine moiety. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound’s structure combines aromaticity from the biphenyl system with the hydrogen-bonding capabilities of the amino and hydroxyl groups.
Properties
CAS No. |
110826-96-5 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-amino-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2 |
InChI Key |
ATTHACCWLCOMAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Chlorinated Derivatives
- The chlorine atoms also improve lipophilicity, which may influence membrane permeability in biological systems .
Methoxylated Derivatives
- 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol () Molecular Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol Key Features: Methoxy groups at the 2- and 4-positions are electron-donating, stabilizing the aromatic ring through resonance. This substitution pattern may reduce metabolic degradation compared to chlorinated analogs. The compound’s lower molecular weight (vs. biphenyl derivatives) suggests improved solubility in polar solvents .
Methylated Derivatives
- The ethylamino side chain introduces greater flexibility, which might enhance binding to G-protein-coupled receptors (GPCRs) .
Functional Group Modifications
Fluorinated Derivatives
- (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol () Molecular Formula: C₉H₉F₄NO Molecular Weight: 223.17 g/mol Key Features: Fluorine and trifluoromethyl groups impart strong electron-withdrawing effects and metabolic stability. The stereochemistry (S-configuration) may enhance enantioselective interactions in chiral environments, making this compound valuable in asymmetric synthesis .
Hydroxyethylamino Derivatives
- 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol () Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Key Features: Dual hydroxyethylamino groups enable extensive hydrogen bonding, improving solubility in aqueous media. This property is advantageous for pharmaceutical formulations requiring high bioavailability .
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-Amino-1-(4-phenylphenyl)ethan-1-ol | C₁₄H₁₅NO | 213.28 | Biphenyl core | High aromaticity, moderate lipophilicity |
| (1R,2R)-2-Amino-1-(3-Cl-Ph)-2-(4-Cl-Ph)-EOH | C₁₄H₁₂Cl₂NO | 296.16 | 3-Cl, 4-Cl | Enhanced reactivity, lipophilic |
| 2-Amino-1-(2,4-di-OMe-Ph)-EOH | C₁₀H₁₅NO₃ | 197.23 | 2-OMe, 4-OMe | Electron-rich, polar |
| 2-(Ethylamino)-1-(4-Me-Ph)-EOH | C₁₁H₁₇NO | 179.26 | 4-Me, ethylamino | Flexible, steric hindrance |
| (S)-2-Amino-2-(3-F-4-CF₃-Ph)-EOH | C₉H₉F₄NO | 223.17 | 3-F, 4-CF₃ | Metabolic stability, chiral specificity |
Research Implications
- Chlorinated and Fluorinated Analogs : These derivatives are promising candidates for antimicrobial or anticancer agents due to their enhanced stability and reactivity .
- Methoxylated Derivatives : Their polarity and resonance-stabilized structures make them suitable for drug delivery systems requiring controlled release .
- Hydroxyethylamino Derivatives: High solubility supports applications in topical formulations or injectables .
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